molecular formula C15H14O3 B6239190 4-(4-ethylphenoxy)benzoic acid CAS No. 915017-69-5

4-(4-ethylphenoxy)benzoic acid

Cat. No.: B6239190
CAS No.: 915017-69-5
M. Wt: 242.3
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Description

4-(4-ethylphenoxy)benzoic acid is an organic compound with the molecular formula C15H14O3. It is a derivative of benzoic acid where the hydrogen atom at the para position of the benzoic acid is replaced by a 4-ethylphenoxy group. This compound is known for its applications in various fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylphenoxy)benzoic acid can be achieved through several methods. One common method involves the reaction of 4-ethylphenol with 4-chlorobenzoic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like tetrahydrofuran at elevated temperatures to facilitate the nucleophilic substitution reaction.

Another method involves the oxidation of 4-(4-ethylphenoxy)benzaldehyde using an oxidizing agent such as potassium permanganate or sodium hypochlorite. This method is advantageous as it provides a high yield of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to enhance the efficiency of the process. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethylphenoxy)benzoic acid undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form this compound derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, sodium hypochlorite.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents.

Major Products Formed

    Oxidation: this compound derivatives.

    Reduction: 4-(4-ethylphenoxy)benzyl alcohol, 4-(4-ethylphenoxy)benzaldehyde.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

4-(4-ethylphenoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: Used in the production of high-temperature-resistant materials and liquid crystals.

Mechanism of Action

The mechanism of action of 4-(4-ethylphenoxy)benzoic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit the binding of certain proteins to DNA, thereby affecting gene expression. The compound may also interact with enzymes involved in metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-phenoxybenzoic acid
  • 4-(4-methylphenoxy)benzoic acid
  • 4-(4-chlorophenoxy)benzoic acid

Uniqueness

4-(4-ethylphenoxy)benzoic acid is unique due to the presence of the ethyl group on the phenoxy moiety, which can influence its chemical reactivity and biological activity

Properties

CAS No.

915017-69-5

Molecular Formula

C15H14O3

Molecular Weight

242.3

Purity

95

Origin of Product

United States

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